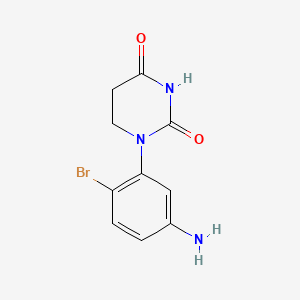![molecular formula C8H14ClNO B13480364 1-Azabicyclo[3.2.2]nonan-6-one hydrochloride](/img/structure/B13480364.png)
1-Azabicyclo[3.2.2]nonan-6-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[3.2.2]nonan-6-one hydrochloride is a bicyclic compound with a nitrogen atom incorporated into its structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The bicyclic framework provides a rigid structure that can interact with various biological targets, making it a valuable scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.2.2]nonan-6-one hydrochloride can be synthesized through several methods. One common approach involves the transformation of bicyclo[2.2.2]octan-2-ones via Schmidt or Beckmann reactions followed by subsequent reduction . Another method includes the use of Diels-Alder reactions to prepare functionalized diarylcyclohexanones, which are then converted to the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, acid-base extractions, and crystallization to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azabicyclo[3.2.2]nonan-6-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[3.2.2]nonan-6-one hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Azabicyclo[3.2.2]nonan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is attributed to its ability to interfere with the metabolic processes of protozoan parasites, leading to their death . The compound may also interact with enzymes and receptors in the parasites, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
2-Azabicyclo[3.2.2]nonanes: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atom.
3-Azabicyclo[3.2.2]nonanes: These compounds have the nitrogen atom at a different position, leading to variations in their biological activities.
Quinuclidin-3-one: Another bicyclic compound with a nitrogen atom, but with a different ring structure.
Uniqueness: 1-Azabicyclo[3.2.2]nonan-6-one hydrochloride is unique due to its specific nitrogen placement and the resulting biological activities. Its rigid structure and ability to undergo various chemical modifications make it a versatile compound for drug development and other applications .
Eigenschaften
Molekularformel |
C8H14ClNO |
|---|---|
Molekulargewicht |
175.65 g/mol |
IUPAC-Name |
1-azabicyclo[3.2.2]nonan-6-one;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-6-9-4-1-2-7(8)3-5-9;/h7H,1-6H2;1H |
InChI-Schlüssel |
INCXGVIOIMYAFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCN(C1)CC2=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[1-(Difluoromethyl)pyrazol-4-yl]aniline](/img/structure/B13480313.png)
![5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester](/img/structure/B13480315.png)







